molecular formula C7H6BFO3 B1442589 2-Fluoro-6-formylphenylboronic acid CAS No. 1938062-31-7

2-Fluoro-6-formylphenylboronic acid

Cat. No. B1442589
M. Wt: 167.93 g/mol
InChI Key: KVLSAVAVMYTPAR-UHFFFAOYSA-N
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Description

2-Fluoro-6-formylphenylboronic acid is a type of organoboron compound. It is used as a reactant involved in Suzuki-Miyaura coupling reactions for the synthesis of aryl-substituted oxabenzindoles and methanobenzindoles . The molecular formula of this compound is C7H6BFO3 .


Synthesis Analysis

The synthesis of 2-Fluoro-6-formylphenylboronic acid involves several steps. It has been used in the synthesis of aryl-substituted oxabenzindoles and methanobenzindoles via Suzuki-Miyaura coupling reactions . A study has also discussed the electron acceptor properties of fluorinated boronic species using both the acidity constant (pKa) and acceptor number (AN) in connection with their structural parameters .


Molecular Structure Analysis

The molecular structure of 2-Fluoro-6-formylphenylboronic acid is characterized by the presence of a boronic acid group attached to a phenyl ring, which also carries a formyl group and a fluorine atom .


Chemical Reactions Analysis

2-Fluoro-6-formylphenylboronic acid is involved in various chemical reactions. It is used as a reactant in Suzuki-Miyaura coupling reactions . The compound also exhibits unique properties when electron-deficient boronic centers merge with electron-withdrawing fluorine substituents .


Physical And Chemical Properties Analysis

The molecular weight of 2-Fluoro-6-formylphenylboronic acid is 167.93 g/mol . It has two hydrogen bond donors and four hydrogen bond acceptors . The exact mass and monoisotopic mass of the compound are 168.0394024 g/mol . The topological polar surface area of the compound is 57.5 Ų .

Scientific Research Applications

Application in Oncology

  • Specific Scientific Field: Oncology
  • Summary of the Application: 2-Fluoro-6-formylphenylboronic acid has been studied for its potential use in experimental oncology, specifically in the treatment of ovarian cancer . It has been found to induce cell cycle arrest and apoptosis in A2780 ovarian cancer cells .
  • Methods of Application or Experimental Procedures: The antiproliferative activity of 2-Fluoro-6-formylphenylboronic acid was assessed in the A2780 ovarian cancer cell line using the SRB method (sulforhodamine B) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) method after 72 hours of treatment . Further studies of the mechanism of action consisted of the influence of the compounds on cell cycle progression and apoptosis induction, which was assessed by flow cytometry, caspase-3 enzymatic activity, fluorescence microscopy, and western blot analysis .
  • Results or Outcomes: 2-Fluoro-6-formylphenylboronic acid exhibited strong cell cycle arrest induction in G2/M associated with caspase-3 activation in an A2780 ovarian cancer cell line . These events were accompanied by a mitotic catastrophe cell morphology and an increased percentage of aneuploid and tetraploid cells . Further experiments indicated that the compounds were phase cycle-specific agents since cells co-treated with hydroxyurea were less sensitive .

Application in Polymer Electrolytes

  • Specific Scientific Field: Polymer Science
  • Summary of the Application: 2-Fluoro-6-formylphenylboronic acid is used in the preparation of phenylboronic catechol esters, which are promising anion receptors for polymer electrolytes .

Application in Organic Synthesis

  • Specific Scientific Field: Organic Chemistry
  • Summary of the Application: 2-Fluoro-6-formylphenylboronic acid is used in the diastereoselective synthesis of trisubstituted allylic alcohols via rhodium-catalyzed arylation .

Application in Polymer Electrolytes

  • Specific Scientific Field: Polymer Science
  • Summary of the Application: 2-Fluoro-6-formylphenylboronic acid is used in the preparation of phenylboronic catechol esters, which are promising anion receptors for polymer electrolytes .

Application in Organic Synthesis

  • Specific Scientific Field: Organic Chemistry
  • Summary of the Application: 2-Fluoro-6-formylphenylboronic acid is used in the diastereoselective synthesis of trisubstituted allylic alcohols via rhodium-catalyzed arylation .

properties

IUPAC Name

(2-fluoro-6-formylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BFO3/c9-6-3-1-2-5(4-10)7(6)8(11)12/h1-4,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVLSAVAVMYTPAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC=C1F)C=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-6-formylphenylboronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M Psurski, A Łupicka-Słowik… - Investigational new …, 2019 - Springer
… Simultaneously, fluorine incorporation provided 2-fluoro-6-formylphenylboronic acid (18), which showed high antiproliferative activity in MV-4-11, 5637 and A2780. Excluding the …
Number of citations: 23 link.springer.com
A Adamczyk-Woźniak, A Sporzyński - Molecules, 2022 - mdpi.com
… Recently, it was found that 2-fluoro-6-formylphenylboronic acid and 3-morpholino-5-fluorobenzoxaborole exhibit strong cell cycle arrest induction in G2/M associated with caspase-3 …
Number of citations: 1 www.mdpi.com
AN Tevyashova, MV Chudinov - Russian Chemical Reviews, 2021 - iopscience.iop.org
… Among a series of 18 phenylboronic acids with simple substituents in the benzene ring, 2-fluoro-6-formylphenylboronic acid (11) demonstrated clear-cut inhibition of the growth of …
Number of citations: 23 iopscience.iop.org

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